2-Bromo-4-hydroxybutanoic acid is an organic compound with the molecular formula . It features a bromo substituent at the second carbon and a hydroxyl group at the fourth carbon of a butanoic acid backbone. The compound is chiral, with its stereochemistry designated as (2S), indicating the configuration around the stereogenic center at the second carbon. This compound is significant in various chemical and biological contexts due to its unique structural characteristics.
These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction .
The synthesis of 2-bromo-4-hydroxybutanoic acid can be achieved through several methods:
2-Bromo-4-hydroxybutanoic acid serves as an important building block in organic synthesis. It is utilized in:
Several compounds share structural similarities with 2-bromo-4-hydroxybutanoic acid, each exhibiting unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Aminobutanoic Acid | Lacks bromo and keto groups | Known for its role as a neurotransmitter (GABA). |
| 2-Bromo-4-oxobutanoic Acid | Lacks the hydroxyl group | Potentially more reactive due to the keto group. |
| 4-Amino-2-bromobutanoic Acid | Different stereochemistry | Exhibits different biological activities than 2-bromo-4-hydroxybutanoic acid. |
These comparisons highlight how variations in functional groups and stereochemistry influence the reactivity and biological activity of these compounds, underscoring the uniqueness of 2-bromo-4-hydroxybutanoic acid within this class of molecules .
The compound is systematically named 2-bromo-4-hydroxybutanoic acid under IUPAC guidelines, reflecting a four-carbon chain with hydroxyl (-OH) and bromine (-Br) substituents at positions 4 and 2, respectively. Its molecular formula, C₄H₇BrO₃, corresponds to a molecular weight of 183.00 g/mol, as calculated via PubChem’s atomic mass algorithm.
The molecule contains two stereogenic centers at carbons 2 and 4, enabling four possible stereoisomers. The (2S,3R) configuration has been crystallographically characterized, with InChIKey LCHQHZMPERBYFH-GBXIJSLDSA-N confirming its absolute stereochemistry. Racemic mixtures are common in synthetic batches unless chiral catalysts or resolved starting materials are employed.